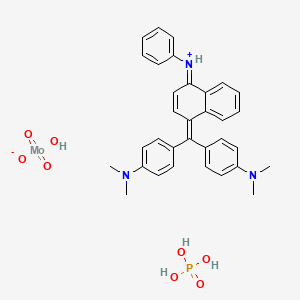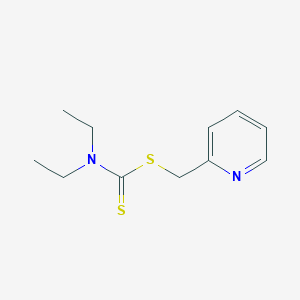
2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is an organic compound with the molecular formula C11H24O4. It is known for its unique structure, which includes multiple ether linkages. This compound is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- can be synthesized through the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . The reaction typically involves the use of a base catalyst to facilitate the condensation process. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ether linkages or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one of the ether groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-
- 6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- Ethylene glycol monomethyl ether formal
Uniqueness
2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is unique due to its specific structure and the presence of multiple ether linkages. This gives it distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
71808-62-3 |
|---|---|
Formule moléculaire |
C11H24O4 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1,1-bis(2-methoxyethoxy)-3-methylbutane |
InChI |
InChI=1S/C11H24O4/c1-10(2)9-11(14-7-5-12-3)15-8-6-13-4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
VUMJODFZOIYYSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(OCCOC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


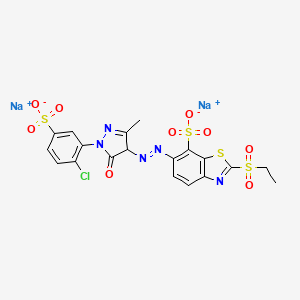
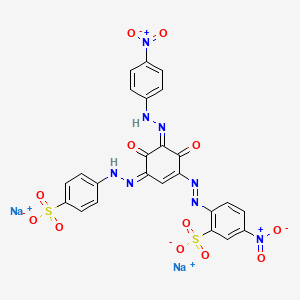
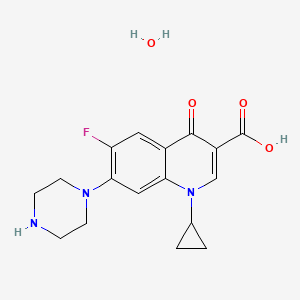

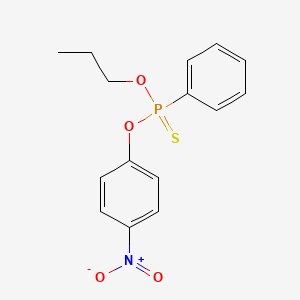
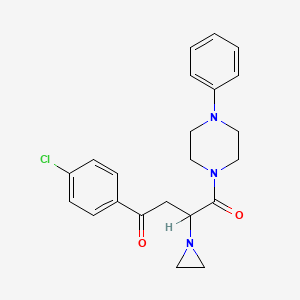

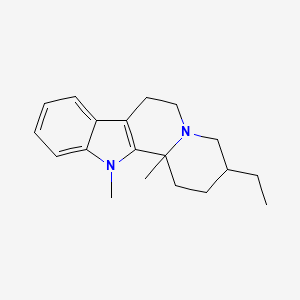

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)

